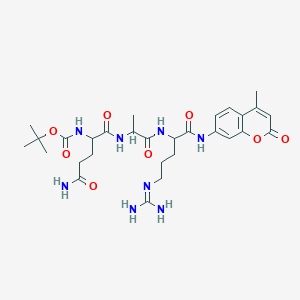

Boc-Gln-Ala-Arg-7-氨基-4-甲基香豆素

描述

Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin (Boc-GAR-AMC) is an organic compound that is commonly used in scientific research. It is a small molecule that has a variety of applications in the field of biochemistry and molecular biology. Boc-GAR-AMC is a fluorogenic substrate for serine proteases, which are enzymes that catalyze the hydrolysis of proteins. Boc-GAR-AMC can be used to study the mechanism of action of serine proteases, as well as to measure the activity of these enzymes in biological samples. In addition, Boc-GAR-AMC is also used in the synthesis of peptides and proteins, and as a tool to detect post-translational modifications.

科学研究应用

- Boc-Gln-Ala-Arg-7-氨基-4-甲基香豆素 是一种胰蛋白酶的荧光底物,胰蛋白酶是一种存在于消化系统中的丝氨酸蛋白酶。 胰蛋白酶水解蛋白质,该底物允许研究人员通过测量裂解后产生的荧光发射来监测胰蛋白酶活性 .

- 研究人员使用 Boc-Gln-Ala-Arg-Mca 来测量胰蛋白酶的酶活性。 通过监测荧光变化,他们可以研究蛋白水解过程,筛选抑制剂,并研究酶动力学 .

- 凝血酶是血液凝固过程中的关键酶,它也可以裂解 Boc-Gln-Ala-Arg-Mca。 研究人员使用这种底物来监测凝血酶活性,有助于药物发现和了解凝血途径 .

- Boc-Gln-Ala-Arg-7-氨基-4-甲基香豆素是细胞渗透性的,允许它进入活细胞。 这种特性对于研究细胞内蛋白酶及其在细胞过程中的作用非常有价值 .

- 科学家使用 Boc-Gln-Ala-Arg-Mca 来研究肽段裂解机制。 通过设计特定的肽段序列,他们可以探索蛋白水解事件并验证潜在的药物靶点 .

- 高通量筛选平台利用 Boc-Gln-Ala-Arg-Mca 来评估蛋白酶抑制剂。 它的荧光反应能够有效地进行针对蛋白水解酶的药物发现工作 .

胰蛋白酶荧光底物:

酶促分析:

凝血酶活性监测:

细胞渗透性:

肽段裂解研究:

药物筛选平台:

总之,Boc-Gln-Ala-Arg-7-氨基-4-甲基香豆素在酶学、药物开发和细胞研究中起着至关重要的作用。 它的独特特性使其成为跨越各种科学学科的研究人员的通用工具

作用机制

Target of Action

Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin, also known as Boc-Gln-Ala-Arg-Mca, primarily targets trypsin , a serine protease found in the digestive system . Trypsin plays a crucial role in the hydrolysis of proteins, breaking them down into smaller peptides for absorption .

Mode of Action

Boc-Gln-Ala-Arg-Mca acts as a fluorogenic substrate for trypsin . When trypsin cleaves this compound, it releases a fluorescent product, 7-amino-4-methylcoumarin . This fluorescence can be measured, providing a quantitative readout of trypsin activity .

Biochemical Pathways

The primary biochemical pathway affected by Boc-Gln-Ala-Arg-Mca is the protein digestion pathway . By acting as a substrate for trypsin, it participates in the breakdown of proteins into smaller peptides. The fluorescence produced upon cleavage provides a measure of the enzymatic activity of trypsin, offering insights into protein digestion .

Result of Action

The cleavage of Boc-Gln-Ala-Arg-Mca by trypsin results in the release of a fluorescent product, 7-amino-4-methylcoumarin . This fluorescence can be detected and measured, providing a quantitative readout of trypsin activity . Therefore, the primary result of Boc-Gln-Ala-Arg-Mca’s action is the generation of a measurable signal that reflects trypsin activity.

Action Environment

The action of Boc-Gln-Ala-Arg-Mca is influenced by the environment in which it is used. For instance, its storage temperature is recommended to be -20°C , suggesting that it may be sensitive to temperature. Additionally, its solubility in different solvents can affect its availability for interaction with trypsin

安全和危害

When handling Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin, one should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

生化分析

Biochemical Properties

Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin plays a crucial role in biochemical reactions, particularly as a substrate for the enzyme trypsin . Trypsin is a serine protease that hydrolyzes proteins in the digestive system . The interaction between Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin and trypsin is of a binding nature, where the compound serves as a substrate for the enzyme .

Cellular Effects

The effects of Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin on various types of cells and cellular processes are primarily related to its role as a trypsin substrate . As trypsin is involved in protein hydrolysis, the presence of Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin exerts its effects at the molecular level through its interactions with trypsin . As a substrate, it binds to the enzyme, facilitating the hydrolysis of proteins. This interaction can lead to changes in gene expression and influence various cellular processes .

Temporal Effects in Laboratory Settings

Given its role as a trypsin substrate, it is reasonable to assume that its effects may be influenced by factors such as the stability of the compound, degradation over time, and long-term effects on cellular function .

Metabolic Pathways

Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin is involved in the metabolic pathway of protein hydrolysis, facilitated by the enzyme trypsin . It may interact with other enzymes or cofactors within this pathway, potentially influencing metabolic flux or metabolite levels.

属性

IUPAC Name |

tert-butyl N-[5-amino-1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N8O8/c1-15-13-23(39)44-21-14-17(8-9-18(15)21)35-26(42)19(7-6-12-33-27(31)32)36-24(40)16(2)34-25(41)20(10-11-22(30)38)37-28(43)45-29(3,4)5/h8-9,13-14,16,19-20H,6-7,10-12H2,1-5H3,(H2,30,38)(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H4,31,32,33) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSLBVXESNRILG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N8O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405089 | |

| Record name | Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113866-20-9 | |

| Record name | Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

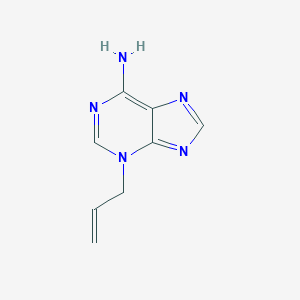

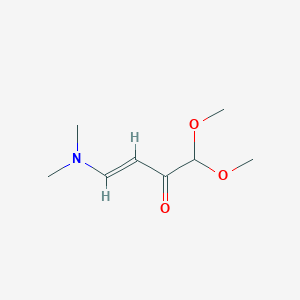

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3Ar,4r,6s,6as)-methyl 4-(tert-butoxycarbonylamino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3ah-cyclopenta[d]isoxazole-6-carboxylate](/img/structure/B41463.png)

![Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate](/img/structure/B41473.png)

![Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-](/img/structure/B41474.png)